molecular formula C22H23NO5 B14990365 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide

2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide

Cat. No.: B14990365
M. Wt: 381.4 g/mol
InChI Key: RKFDGRUDQLIVMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes a chromen-2-one core, methoxy groups, and an acetamide linkage. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide involves several steps. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved by the condensation of salicylaldehyde with an appropriate β-ketoester in the presence of a base.

    Introduction of the methoxy groups: Methoxylation can be performed using methanol and a suitable catalyst.

    Acetamide linkage formation: The final step involves the reaction of the chromen-2-one derivative with an appropriate amine to form the acetamide linkage.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the acetamide linkage, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. It may exert its effects by:

    Inhibiting enzymes: The compound can inhibit certain enzymes involved in inflammatory and oxidative stress pathways.

    Modulating signaling pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune response.

    Binding to receptors: The compound may bind to specific receptors on cell surfaces, leading to changes in cellular functions.

Comparison with Similar Compounds

2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific combination of methoxy groups and acetamide linkage, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

2-(7-methoxy-4-methyl-2-oxochromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C22H23NO5/c1-14-18-9-8-17(27-3)12-20(18)28-22(25)19(14)13-21(24)23-11-10-15-4-6-16(26-2)7-5-15/h4-9,12H,10-11,13H2,1-3H3,(H,23,24)

InChI Key

RKFDGRUDQLIVMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NCCC3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.